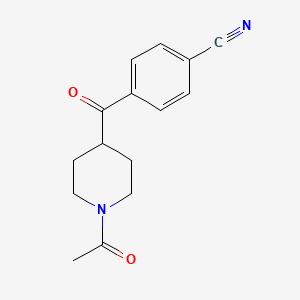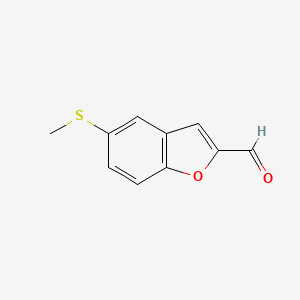
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system and chlorinated substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methyl esterification of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where carboxylic acids are reacted with methanol in the presence of catalysts to form the desired ester. The process may also include steps for the chlorination of the intermediate compounds to introduce the chloromethyl and chloro substituents.
化学反応の分析
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Electrophilic Addition: The conjugated diene system can participate in electrophilic addition reactions, such as the Diels-Alder reaction.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include dienophiles such as maleic anhydride, and the reactions are typically carried out under thermal conditions.
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution at the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels-Alder reaction can yield cyclohexene derivatives, while substitution reactions can produce a variety of substituted esters.
科学的研究の応用
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets. For example, in electrophilic addition reactions, the compound’s conjugated diene system interacts with electrophiles, leading to the formation of new carbon-carbon bonds. The chloromethyl group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bearing the chlorine atom, resulting in the displacement of the chlorine atom and the formation of new bonds .
類似化合物との比較
Similar Compounds
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
- (2Z,4Z)-2,4-Hexadiene
- (1E,3Z)-1,4-Dichloro-1,3-butadiene
Uniqueness
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is unique due to its specific combination of a conjugated diene system and chlorinated substituents
特性
CAS番号 |
1242066-31-4 |
|---|---|
分子式 |
C13H12Cl2O2 |
分子量 |
271.14 g/mol |
IUPAC名 |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H12Cl2O2/c1-17-13(16)11(9-14)7-8-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+,12-8- |
InChIキー |
LVZJVNRVKRRYIM-RLCSYUECSA-N |
異性体SMILES |
COC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CCl |
正規SMILES |
COC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
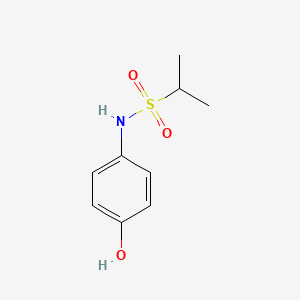
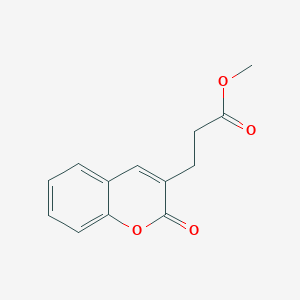
![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
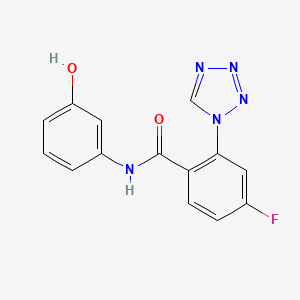
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
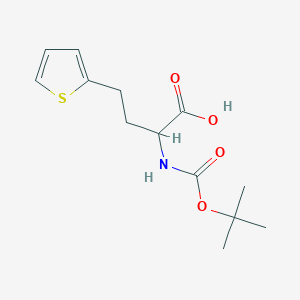

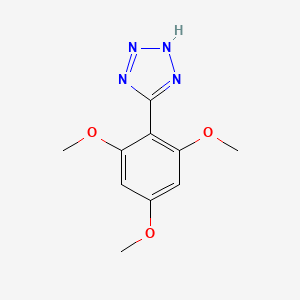
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
